

A Spectroscopic Comparison of Key Fluorinated Pyridine Intermediates for Pharmaceutical Research

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Compound of Interest

Compound Name: 2,3-Difluoropyridine-4-carbaldehyde

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In the landscape of drug discovery and development, fluorinated pyridine scaffolds are indispensable building blocks. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.^[1] A thorough understanding of the spectroscopic characteristics of fluorinated pyridine intermediates is crucial for researchers to confirm structures, monitor reactions, and ensure the purity of their compounds. This guide provides a comparative analysis of the spectroscopic data for four key fluorinated pyridine intermediates: 2-Fluoropyridine, 2,6-Difluoropyridine, 2-Chloro-3-fluoropyridine, and 3-Amino-2-fluoropyridine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected fluorinated pyridine intermediates. These values are representative and can vary slightly based on the solvent and experimental conditions.

Table 1: ^1H NMR Spectroscopic Data (in CDCl_3)

Compound	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
2-Fluoropyridine	8.23 (ddd, H6, J=4.9, 2.0, 0.9 Hz), 7.78 (ddd, H4, J=9.3, 7.4, 2.0 Hz), 7.18 (ddd, H5, J=7.4, 4.9, 1.0 Hz), 6.93 (ddd, H3, J=9.3, 3.5, 1.0 Hz) [2]
2,6-Difluoropyridine	7.85 (m, H4), 6.85 (m, H3, H5)
2-Chloro-3-fluoropyridine	8.10 (ddd, H6, J=4.8, 1.8, 0.7 Hz), 7.45 (ddd, H4, J=8.5, 7.5, 1.8 Hz), 7.20 (ddd, H5, J=7.5, 4.8, 0.7 Hz)
3-Amino-2-fluoropyridine	7.60 (dd, H6, J=4.8, 1.5 Hz), 7.10 (m, H4), 6.80 (dd, H5, J=8.0, 4.8 Hz), 3.80 (s, NH ₂)

Table 2: ^{13}C NMR Spectroscopic Data (in CDCl_3)

Compound	Chemical Shift (δ , ppm) and ^{19}F Coupling (J, Hz)
2-Fluoropyridine	163.5 (d, C2, J=237 Hz), 148.1 (d, C6, J=14 Hz), 140.8 (d, C4, J=8 Hz), 122.3 (d, C5, J=4 Hz), 109.2 (d, C3, J=37 Hz)
2,6-Difluoropyridine	163.1 (dd, C2, C6, J=240, 16 Hz), 142.5 (t, C4, J=16 Hz), 108.1 (t, C3, C5, J=4 Hz)
2-Chloro-3-fluoropyridine	154.0 (d, C3, J=230 Hz), 147.2 (d, C2, J=12 Hz), 140.1 (d, C6, J=4 Hz), 126.5 (d, C4, J=4 Hz), 124.8 (d, C5, J=20 Hz)
3-Amino-2-fluoropyridine	150.1 (d, C2, J=225 Hz), 138.2 (d, C3, J=15 Hz), 135.4 (d, C6, J=5 Hz), 123.7 (d, C4, J=4 Hz), 118.5 (d, C5, J=20 Hz)

Table 3: ^{19}F NMR Spectroscopic Data (in CDCl_3)

Compound	Chemical Shift (δ , ppm)
2-Fluoropyridine	-69.5
2,6-Difluoropyridine	-69.2
2-Chloro-3-fluoropyridine	-133.0
3-Amino-2-fluoropyridine	-145.8

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (Functional Group)
2-Fluoropyridine	~3050 (Ar C-H), ~1600, 1470, 1430 (C=C, C=N stretch), ~1250 (C-F stretch)
2,6-Difluoropyridine	~3070 (Ar C-H), ~1620, 1460, 1430 (C=C, C=N stretch), ~1260 (C-F stretch)[3][4]
2-Chloro-3-fluoropyridine	~3060 (Ar C-H), ~1590, 1460, 1410 (C=C, C=N stretch), ~1240 (C-F stretch), ~780 (C-Cl stretch)
3-Amino-2-fluoropyridine	~3450, 3350 (N-H stretch), ~3050 (Ar C-H), ~1610, 1480, 1440 (C=C, C=N stretch), ~1250 (C-F stretch)

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
2-Fluoropyridine	C ₅ H ₄ FN	97.09	97 (M+), 70, 51
2,6-Difluoropyridine	C ₅ H ₃ F ₂ N	115.08	115 (M+), 88, 69[5]
2-Chloro-3-fluoropyridine	C ₅ H ₃ ClFN	131.54	131/133 (M+, Cl isotope pattern), 96, 75[6]
3-Amino-2-fluoropyridine	C ₅ H ₅ FN ₂	112.11	112 (M+), 94, 67[7]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below for researchers who wish to replicate these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated pyridine intermediate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 300 MHz or 500 MHz NMR spectrometer.[8]
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Set the spectral width to cover a range of 0 to 200 ppm.
- Use a proton-decoupled pulse sequence.
- A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required.

- ^{19}F NMR Acquisition:
 - Set the spectral width to cover the expected range for fluoropyridines (e.g., -60 to -170 ppm).
 - Use an external standard like CFCI_3 (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm) for referencing.
 - Proton decoupling is generally not required but can simplify spectra in some cases.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]
 - Solid Sample (ATR): For solid samples, a small amount of the material is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[10]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty salt plates or ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

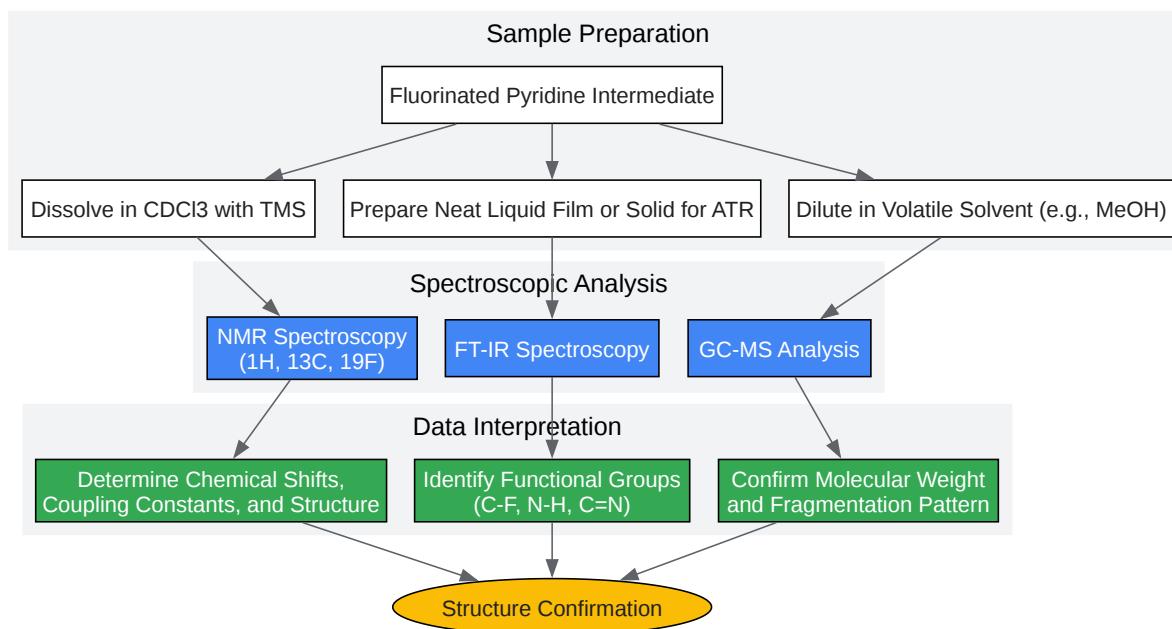
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[11\]](#)
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) inlet.
- Acquisition:
 - GC-MS: If using GC for sample introduction, inject a small volume (e.g., 1 µL) of the prepared solution onto a suitable capillary column. The GC oven temperature program should be optimized to ensure good separation.
 - EI Conditions: Use a standard electron energy of 70 eV for ionization.
 - Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).

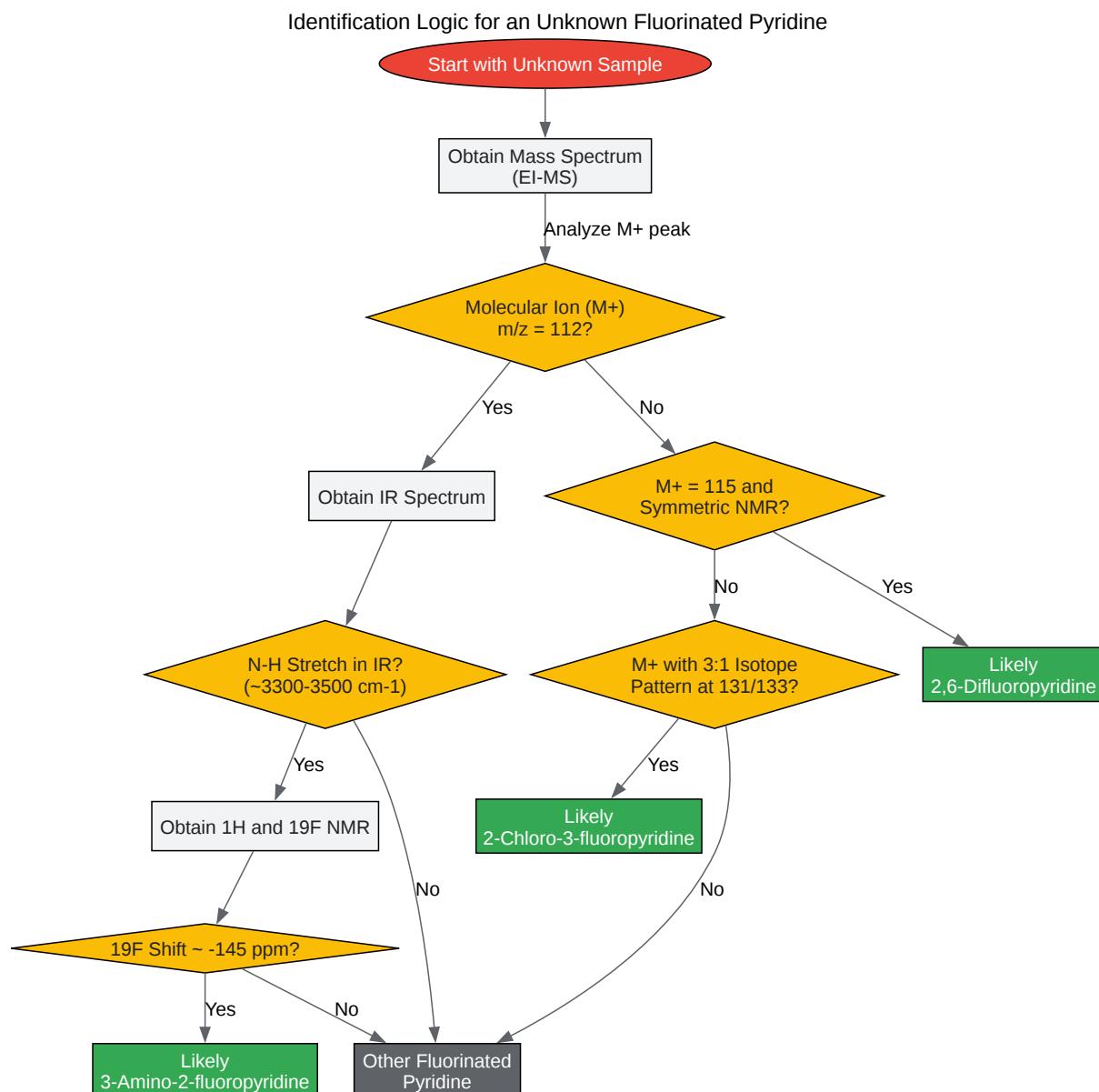
Visualized Workflows and Logic

To further aid researchers, the following diagrams illustrate a typical experimental workflow and a logical decision-making process for identifying these intermediates.

Experimental Workflow for Spectroscopic Analysis

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Caption: A general workflow for the spectroscopic characterization of fluorinated pyridine intermediates.

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Caption: A decision tree for the preliminary identification of an unknown fluorinated pyridine.

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